![molecular formula C13H10N2O3S B2762347 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol CAS No. 340028-29-7](/img/structure/B2762347.png)

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

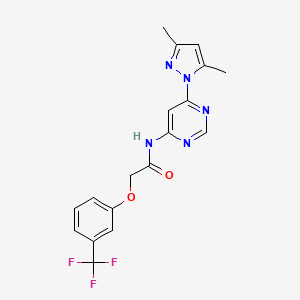

“3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol” is a chemical compound with the molecular formula C13H10N2O3S . It is related to other compounds such as 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate and 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular structure of “3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol” can be represented by the InChI code1S/C13H10N2O3S/c14-8-5-18-10(17)13(8)11-9-6-3-1-2-4-7(6)19(15,16)12-9/h1-4H,5H2,(H,11,12) .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1,2-Benzothiazines, which include derivatives like “3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol”, have been synthesized and studied for their antimicrobial properties. These compounds have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The structure-activity relationship studies suggest that certain substitutions on the benzothiazine ring can enhance antibacterial activity .

Ion Channel Blockade

Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs, which are structurally related to “3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenol”, have been identified as potent Kv1.3 ion channel blockers. These blockers are significant in the study of autoimmune diseases, as Kv1.3 channels are critical in the activation of T lymphocytes .

Mecanismo De Acción

Target of Action

Similar compounds have been used as catalysts or ligands in organic synthesis reactions , suggesting that this compound might interact with various enzymes or receptors to exert its effects.

Mode of Action

It’s known that similar compounds can form stable planar structures due to the formation of hydrogen bonds between the hydroxyl group and the nitrogen atom, which facilitates electron flow and results in a strong fluorescence phenomenon .

Biochemical Pathways

Similar compounds have been used to facilitate various chemical reactions , suggesting that this compound might interact with multiple biochemical pathways.

Result of Action

Similar compounds have shown strong fluorescence phenomena , suggesting that this compound might have potential applications in fluorescence imaging or other related fields.

Action Environment

Similar compounds have been used in various organic synthesis reactions , suggesting that the compound’s action might be influenced by factors such as pH, temperature, and the presence of other chemical agents.

Propiedades

IUPAC Name |

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-10-5-3-4-9(8-10)14-13-11-6-1-2-7-12(11)19(17,18)15-13/h1-8,16H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRPCULUYYYBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)

![methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762269.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2762276.png)

![Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate](/img/structure/B2762282.png)

![benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2762283.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride](/img/structure/B2762284.png)

![[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2762285.png)

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2762286.png)